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Abstract
This technical guide provides an in-depth overview of JNJ-27141491, a selective,

noncompetitive, and orally active antagonist of the human chemokine receptor CCR2. The

interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-

1/CCL2), is a critical driver of monocyte and macrophage recruitment to sites of inflammation.

[1] This signaling axis is implicated in the pathophysiology of numerous inflammatory and

autoimmune diseases, making CCR2 a compelling therapeutic target.[1] This document details

the pharmacological profile of JNJ-27141491, presenting key quantitative data, comprehensive

experimental protocols for its characterization, and visualizations of the underlying biological

pathways and experimental workflows.

Introduction to JNJ-27141491 and the CCL2-CCR2
Axis
Monocyte recruitment from the bloodstream into tissues is a fundamental process in both

homeostasis and inflammation.[2] This process is tightly regulated by chemokine gradients,

with the CCL2-CCR2 signaling axis playing a predominant role in the trafficking of inflammatory

monocytes.[3][4] Dysregulation of this axis is a hallmark of various chronic inflammatory

conditions.[5]
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JNJ-27141491, with the chemical name (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-

thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a potent

and selective antagonist of human CCR2.[6] It functions in a noncompetitive and reversible

manner, making it a valuable tool for investigating the roles of CCR2 in monocyte-mediated

pathologies.[6][7] A key characteristic of JNJ-27141491 is its oral activity, which allows for

systemic administration in in vivo studies.[1][6]

Mechanism of Action: Targeting the CCL2-CCR2
Signaling Pathway
The CCL2-CCR2 signaling cascade is initiated by the binding of CCL2 to the G protein-coupled

receptor (GPCR), CCR2, expressed on the surface of monocytes. This interaction triggers a

conformational change in the receptor, leading to the activation of intracellular signaling

pathways that ultimately result in chemotaxis, the directed migration of cells towards the

chemokine source. JNJ-27141491 exerts its inhibitory effect by acting as a noncompetitive

antagonist of CCR2.[6] This means it does not compete with CCL2 for the same binding site

but rather binds to a different site on the receptor, inducing a conformational change that

prevents receptor activation even when CCL2 is bound.[6]
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Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of JNJ-27141491.
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Quantitative Data Presentation
The efficacy of JNJ-27141491 has been quantified through various in vitro and in vivo assays.

The following tables summarize the key findings.

Table 1: In Vitro Activity of JNJ-27141491
Assay Type

Cell
Line/System

Ligand IC50 (nM) Reference

[³⁵S]GTPγS

Binding

hCCR2-CHO cell

membranes
MCP-1 38 ± 9 [1]

Ca²⁺ Mobilization
hCCR2-CHO

cells
MCP-1 13 ± 1 [1]

Ca²⁺ Mobilization THP-1 cells MCP-1 13 ± 2 [1]

Ca²⁺ Mobilization
Human blood

monocytes
MCP-1 43 ± 4 [1]

Chemotaxis Human PBMC MCP-1 97 ± 16 [1]

¹²⁵I-MCP-1

Binding

Human

monocytes
¹²⁵I-MCP-1 ~400 [6]

Table 2: In Vivo Efficacy of JNJ-27141491 in a Mouse
Model of Monocyte Recruitment
This study utilized transgenic mice expressing human CCR2.[1][6] Recruitment was induced by

intratracheal instillation of mMCP-1/LPS.[6]
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Dosage
(mg/kg)

Dosing
Regimen

Monocyte
Influx
Inhibition (%)

Neutrophil
Influx
Inhibition (%)

Reference

5 Once daily 27 8 [1]

10 Once daily 49 20 [1]

20 Once daily 57 45 [1]

40 Once daily 77 56 [1]

5 Twice daily 22 20 [1]

20 Twice daily 74 45 [1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for the key assays used to characterize JNJ-27141491.

[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CCR2.
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Incubate membranes with:
- JNJ-27141491 (various conc.)

- MCP-1 (agonist)
- [³⁵S]GTPγS

Terminate reaction by
rapid filtration

Wash filter plate to
remove unbound [³⁵S]GTPγS

Measure bound radioactivity
using a scintillation counter

Analyze data to
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Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:
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hCCR2-expressing cell membranes (e.g., from CHO cells)

Assay buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

GDP (10 µM final concentration)

[³⁵S]GTPγS (0.1 nM final concentration)

MCP-1 (agonist, at EC₅₀ concentration)

JNJ-27141491 (test compound)

96-well filter plates

Scintillation counter

Procedure:

Thaw hCCR2 cell membranes on ice and dilute to the desired concentration in assay buffer.

In a 96-well plate, add assay buffer, GDP, MCP-1, and serial dilutions of JNJ-27141491.

Add the cell membrane suspension to each well.

Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

Wash the filters three times with ice-cold wash buffer (e.g., 25 mM HEPES, 100 mM NaCl,

10 mM MgCl₂).

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition at each concentration of JNJ-27141491 and determine the

IC₅₀ value.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR2

activation.

Start

Seed hCCR2-expressing cells
in a 96-well plate

Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM)

Pre-incubate cells with
JNJ-27141491 (various conc.)

Add MCP-1 (agonist) to
stimulate the cells

Measure fluorescence intensity
over time using a FLIPR

or plate reader

Analyze the change in
fluorescence to determine IC50

End
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Click to download full resolution via product page

Caption: Workflow for the calcium mobilization assay.

Materials:

hCCR2-expressing cells (e.g., CHO, THP-1) or primary human monocytes

96-well black, clear-bottom plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Probenecid (to prevent dye leakage)

MCP-1 (agonist, at EC₅₀ concentration)

JNJ-27141491 (test compound)

Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)

Procedure:

Seed cells into the 96-well plate and culture overnight.

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer

containing probenecid. Incubate for 1 hour at 37°C.

Wash the cells with assay buffer to remove excess dye.

Add serial dilutions of JNJ-27141491 to the wells and pre-incubate for 30 minutes at 37°C.

Place the plate in the fluorescence plate reader.

Initiate reading and, after establishing a baseline, automatically inject MCP-1 into the wells.

Continue to measure the fluorescence intensity for several minutes.
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Calculate the inhibition of the calcium response at each concentration of JNJ-27141491 and

determine the IC₅₀ value.

Monocyte Chemotaxis Assay
This assay directly measures the ability of JNJ-27141491 to block monocyte migration towards

a chemoattractant.
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Start

Isolate primary human
monocytes (or use THP-1 cells)

Pre-incubate monocytes with
JNJ-27141491 (various conc.)

Set up Boyden chamber:
- Lower well: MCP-1

- Upper well: Pre-incubated monocytes

Incubate to allow
monocyte migration

Remove non-migrated cells
from the top of the membrane

Stain and count migrated
cells on the bottom of the membrane

Analyze data to
determine IC50

End
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Caption: Workflow for the monocyte chemotaxis assay.
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Materials:

Primary human monocytes or a monocytic cell line (e.g., THP-1)

Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (5 µm pores)

Assay medium (e.g., RPMI 1640 with 1% BSA)

MCP-1 (chemoattractant)

JNJ-27141491 (test compound)

Staining solution (e.g., Diff-Quik)

Microscope

Procedure:

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Resuspend the monocytes in assay medium.

Pre-incubate the monocytes with various concentrations of JNJ-27141491 for 30 minutes at

37°C.

Add assay medium containing MCP-1 to the lower wells of the chemotaxis chamber.

Place the membrane over the lower wells.

Add the pre-incubated monocyte suspension to the upper wells.

Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.

After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several high-power fields for each well using a

microscope.
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Calculate the percent inhibition of chemotaxis at each concentration of JNJ-27141491 and

determine the IC₅₀ value.

Conclusion
JNJ-27141491 is a well-characterized, potent, and selective noncompetitive antagonist of

CCR2. Its oral activity makes it a valuable pharmacological tool for in vivo studies of monocyte

recruitment in various disease models. The data and protocols presented in this guide provide

a comprehensive resource for researchers interested in utilizing JNJ-27141491 to investigate

the role of the CCL2-CCR2 signaling axis in health and disease. Further research into the

detailed pharmacokinetic and pharmacodynamic properties of JNJ-27141491 will continue to

enhance its utility in the development of novel anti-inflammatory therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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